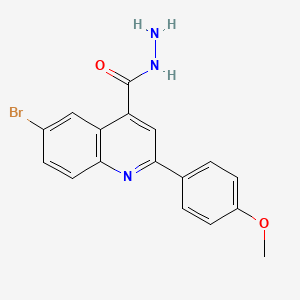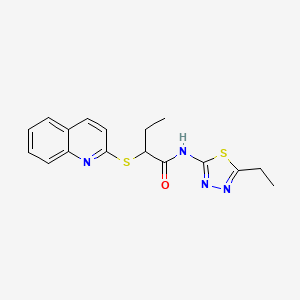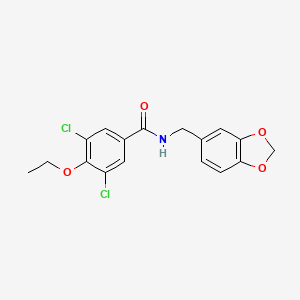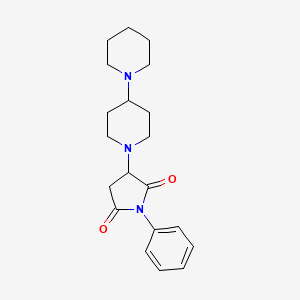
6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide, also known as BMQC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQC belongs to the class of quinolinecarbohydrazide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用機序
The mechanism of action of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound alters the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant activity, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the advantages of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide is its broad-spectrum anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Another advantage is its anti-inflammatory activity, which may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
One of the limitations of this compound is its low solubility in water, which may limit its bioavailability and therapeutic efficacy. Another limitation is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for the research on 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential synergistic effects with other anticancer drugs. Additionally, the development of this compound derivatives with improved therapeutic efficacy and reduced toxicity is an area of interest. Finally, the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of this compound is an area of ongoing research.
合成法
The synthesis of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide involves the reaction of 2-aminobenzophenone and 4-methoxybenzaldehyde with hydrazine hydrate and bromine in the presence of glacial acetic acid. The resulting product is purified by recrystallization to obtain the final compound. The yield of this compound synthesis is reported to be around 60-65%.
科学的研究の応用
6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anticancer activity. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including MAPK/ERK, PI3K/AKT, and NF-κB.
Another area of research is the anti-inflammatory activity of this compound. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in activated macrophages. This compound also suppresses the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response.
特性
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-12-5-2-10(3-6-12)16-9-14(17(22)21-19)13-8-11(18)4-7-15(13)20-16/h2-9H,19H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFYDCJYAPMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
![N-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6077731.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6077737.png)
![7-(cyclopropylmethyl)-2-[(5-ethyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077755.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)

![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)


![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)